REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH:5]([C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21])C(OCC)=O)C.C(OCC)(=O)CC(OCC)=O>Cl.O1CCOCC1>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([CH2:5][C:4]([OH:23])=[O:3])=[C:12]([N+:20]([O-:22])=[O:21])[CH:13]=1)(=[O:19])[CH3:18]
|
Name
|
diethyl(4-acetyl-2-nitrophenyl)malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 100° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
dioxane was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform (200 mL×1, 100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the object compound (23.1 g
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |